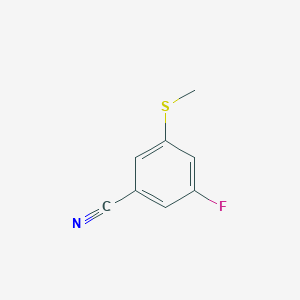

3-fluoro-5-(methylsulfanyl)benzonitrile

Descripción

3-Fluoro-5-(methylsulfanyl)benzonitrile is a fluorinated aromatic nitrile featuring a methylthio (-SMe) substituent at the 5-position and a fluorine atom at the 3-position of the benzene ring. These compounds share a common benzonitrile backbone, which is critical for receptor binding and metabolic stability .

Propiedades

Fórmula molecular |

C8H6FNS |

|---|---|

Peso molecular |

167.21 g/mol |

Nombre IUPAC |

3-fluoro-5-methylsulfanylbenzonitrile |

InChI |

InChI=1S/C8H6FNS/c1-11-8-3-6(5-10)2-7(9)4-8/h2-4H,1H3 |

Clave InChI |

RUXISEQABDKJBR-UHFFFAOYSA-N |

SMILES canónico |

CSC1=CC(=CC(=C1)F)C#N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-5-(methylsulfanyl)benzonitrile typically involves multiple steps. One common method starts with the nitration of a suitable precursor, followed by reduction, bromination, diazotization, and substitution reactions . The reaction conditions are generally mild, making the process safe and convenient for industrial production.

Industrial Production Methods

For industrial-scale production, the process involves the use of ortho-fluoro benzotrifluoride as the starting material. The method includes nitration to form 3-trifluoromethyl-4-fluoroaniline, followed by bromination and diazotization to yield 3-fluoro-4-trifluoromethyl bromobenzene. Finally, a substitution reaction with cyano groups produces 3-fluoro-5-(methylsulfanyl)benzonitrile .

Análisis De Reacciones Químicas

Types of Reactions

3-fluoro-5-(methylsulfanyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The fluorine atom and methylthio group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

3-fluoro-5-(methylsulfanyl)benzonitrile has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism by which 3-fluoro-5-(methylsulfanyl)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the observed effects .

Comparación Con Compuestos Similares

Key Compounds:

[18F]SP203 (3-Fluoro-5-(2-(2-[18F]Fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile)

- Structure : Contains a fluoromethyl-substituted thiazole ethynyl group at the 5-position.

- Application : High-affinity mGluR5 PET ligand with demonstrated brain uptake in primates. However, radiodefluorination via glutathionylation releases [18F]fluoride, leading to bone uptake .

- Metabolism : Susceptible to glutathione conjugation at the fluoromethyl group, limiting its utility in human studies .

[18F]AZD9272 (3-Fluoro-5-(3-(5-Fluoropyridin-2-yl)-1,2,4-oxadiazol-5-yl)benzonitrile)

- Structure : Features a fluoropyridinyl-oxadiazole moiety.

- Application : Selective mGluR5 radioligand with a molar activity of ~150 GBq/μmol. Exhibits stable brain retention in preclinical models .

[18F]FPEB (3-Fluoro-5-(Pyridin-3-yl)ethynyl)benzonitrile)

- Structure : Pyridinyl ethynyl substituent at the 5-position.

- Application : Clinical mGluR5 tracer synthesized via spirocyclic iodonium ylide (SCIDY) chemistry, offering improved radiochemical yield (RCY) over traditional methods .

[11C]ABP688 (3-(6-Methyl-pyridin-2-ylethynyl)-cyclohex-2-enone-O-11C-methyl-oxime) Structure: Non-fluorinated cyclohexenone oxime backbone. Application: High-specificity mGluR5 antagonist with 80% receptor occupancy in rodent brains .

Physicochemical and Pharmacokinetic Properties

Notes:

- logP : [18F]SP203’s higher lipophilicity correlates with increased blood-brain barrier permeability but also greater defluorination risk.

- Metabolic Stability : [18F]FPEB and [11C]ABP688 show superior stability due to absence of labile fluoromethyl groups .

In Vivo Performance and Clinical Utility

- [18F]SP203 :

- [18F]FPEB :

- [11C]ABP688: Advantages: Rapid clearance from non-target tissues; validated in mGluR5-knockout models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.